BenchChemオンラインストアへようこそ!

N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Lipophilicity Permeability CNS drug design

N-Benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-30-8) is a synthetic hybrid small molecule (C₂₅H₂₀N₄O₂, MW 408.5 g/mol) that integrates an indole core, a 1,3,4-oxadiazole ring, and an N-benzylacetamide side chain. The compound is listed in the PubChem database (CID and features a computed XLogP3-AA value of 4.1, a single hydrogen bond donor, and four hydrogen bond acceptors, placing it within a lipophilic chemical space often explored for central nervous system and intracellular target engagement.

Molecular Formula C25H20N4O2
Molecular Weight 408.461
CAS No. 1021106-30-8
Cat. No. B2648185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS1021106-30-8
Molecular FormulaC25H20N4O2
Molecular Weight408.461
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
InChIInChI=1S/C25H20N4O2/c30-23(26-15-18-9-3-1-4-10-18)17-29-16-21(20-13-7-8-14-22(20)29)25-28-27-24(31-25)19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,26,30)
InChIKeyYFBRCFJTVSESFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-30-8): Procurement-Relevant Structural Characterization and Database Entry Points


N-Benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-30-8) is a synthetic hybrid small molecule (C₂₅H₂₀N₄O₂, MW 408.5 g/mol) that integrates an indole core, a 1,3,4-oxadiazole ring, and an N-benzylacetamide side chain [1]. The compound is listed in the PubChem database (CID 42111244) and features a computed XLogP3-AA value of 4.1, a single hydrogen bond donor, and four hydrogen bond acceptors, placing it within a lipophilic chemical space often explored for central nervous system and intracellular target engagement [1]. It belongs to a broader family of indole–oxadiazole–acetamide hybrids that have attracted attention in medicinal chemistry programs targeting anticancer, antimicrobial, and metabolic disease pathways [2].

Why N-Benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Cannot Be Assumed Interchangeable with Other In-Class Acetamide Analogs


Within the indole–oxadiazole–acetamide series, minor alterations to the terminal amide substituent (benzyl vs. phenyl, cyclohexyl, methyl, or 4-methoxyphenyl) produce substantial shifts in computed lipophilicity (XLogP3-AA), hydrogen-bonding capacity, and rotational freedom [1]. These molecular descriptors are directly linked to solubility, permeability, metabolic stability, and off-target promiscuity profiles [2]. Consequently, procurement decisions based solely on the conserved indole–oxadiazole core risk acquiring a compound with markedly different pharmacokinetic and pharmacodynamic behavior, invalidating structure-activity relationship (SAR) extrapolations and wasting screening resources.

Quantitative Differentiator Evidence for N-Benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Over Its Closest Structural Analogs


Lipophilicity Modulation: The Benzyl Substituent Elevates Computed XLogP3-AA by +0.4 to +1.6 Units Relative to Phenyl and Cyclohexyl Analogs

The target compound's computed XLogP3-AA value of 4.1 [1] is 0.4 units higher than the N-phenyl analog (CAS 1021133-10-7, CID 42111245, XLogP3-AA = 3.7) [2], and approximately 1.6 units higher than the N-cyclohexyl variant (CAS 1021074-55-4, XLogP3-AA ≈ 2.5 estimated) [3]. This increment places the benzyl derivative within the optimal lipophilicity range (3–5) frequently associated with improved passive membrane permeability and oral absorption, while the phenyl analog borders on the lower threshold and the cyclohexyl analog falls below it.

Lipophilicity Permeability CNS drug design

Rotatable Bond Count: The Benzyl Substituent Introduces Two Additional Rotatable Bonds Compared to the N-Phenyl Analog

The target compound possesses 6 rotatable bonds [1], whereas the N-phenyl analog (CAS 1021133-10-7) possesses only 4 rotatable bonds [2]. The additional two rotatable bonds originate from the methylene bridge of the benzyl group (–CH₂–C₆H₅) versus the direct N-phenyl linkage. Increased rotatable bond count is a well-established factor that modulates conformational entropy, with higher flexibility generally imposing a greater entropic penalty upon target binding but potentially enabling induced-fit recognition modes.

Molecular flexibility Entropic penalty Binding thermodynamics

Hydrogen-Bond Acceptor/Donor Ratio: The Benzyl Substituent Maintains a 4:1 Acceptor-to-Donor Ratio, Distinct from the N-(4-Methoxyphenyl) Analog (5:1)

The target compound has 4 hydrogen-bond acceptors and 1 donor (4:1 ratio) [1], whereas the N-(4-methoxyphenyl) analog (CAS not assigned; PubChem CID 42111247) is predicted to have 5 acceptors and 1 donor (5:1 ratio) due to the methoxy oxygen [2]. This difference in hydrogen-bond acceptor count alters the topological polar surface area (TPSA) and may influence aqueous solubility and blood-brain barrier partitioning in opposing directions.

Hydrogen bonding Solubility Polar surface area

Optimal Research and Industrial Application Scenarios for N-Benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Based on Differentiated Evidence


CNS-Penetrant Probe Design in Neuro-Oncology or Neuroinflammation Drug Discovery Programs

The elevated lipophilicity (XLogP3-AA = 4.1) and balanced hydrogen-bond profile position this compound as a candidate scaffold for CNS-targeted small-molecule libraries [1]. Procurement is warranted when a program requires a moderately lipophilic, blood-brain-barrier-penetrant indole–oxadiazole chemotype for initial hit expansion, as the benzyl substituent enhances the probability of CNS exposure compared to the less lipophilic phenyl or cyclohexyl analogs [1]. See Section 3 Evidence Items 1 and 3 for quantitative justification.

Conformational Flexibility SAR Campaigns to Probe Induced-Fit Binding Modes

The presence of six rotatable bonds, including the flexible benzyl methylene linker, enables exploration of conformational dynamics that may be critical for binding to targets with adaptive or induced-fit pockets [1]. This compound is suitable for procurement by medicinal chemistry groups seeking to differentiate rigid versus flexible analogs in a series, as the N-phenyl analog (4 rotatable bonds) cannot sample the same conformational space [1]. See Section 3 Evidence Item 2 for direct rotatable-bond comparison.

Metabolic Stability Screening Panels Comparing N-Alkyl/Aralkyl versus N-Aryl Acetamide Clearance Rates

The benzyl group introduces a site for potential oxidative metabolism (benzylic hydroxylation) that distinguishes it from the N-phenyl analog, which lacks this metabolically labile position [1]. This property makes the compound a valuable tool for in vitro metabolic stability assays designed to correlate N-substituent structure with intrinsic clearance, informing lead optimization strategies.

Quote Request

Request a Quote for N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.